![molecular formula C12H10N2O2 B13670950 2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13670950.png)
2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features both a furan ring and an imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a furan derivative under specific conditions. One common method involves the reaction of 2-aminopyridine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Iodine-Catalyzed Oxidative Cyclocondensation
A robust method employs iodine (30 mol%) in aqueous media to catalyze reactions between acetophenone derivatives and 2-aminopyridines . This approach achieves yields up to 89% under micellar catalysis (SDS surfactant) at 40°C for 8 hours .
Example Reaction Conditions
Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
2-Aminopyridine + Acetophenone | I₂ (30 mol%) | 40 | 8 | 89 |
2-Aminopyridine + 4-Nitroacetophenone | I₂ (30 mol%) | rt | 4 | 70 |
This method avoids toxic metals and leverages water as a green solvent, achieving an E-factor of 0.75 (micellar) versus 17.57 for traditional CuO/I₂ systems .
Reactivity and Functionalization
The compound undergoes regioselective reactions at three primary sites:
-
Furan Ring : Electrophilic substitution (e.g., halogenation, nitration) at the α-position.
-
Imidazo Ring : Nucleophilic attack at the electron-deficient C3 position.
-
Methoxy Group : Demethylation or oxidation to a quinone structure.
Electrophilic Substitution
-
Halogenation : N-Bromosuccinimide (NBS) in CCl₄ selectively brominates the furan ring at the α-position, forming 3-bromo-2-(2-furyl)-8-methoxyimidazo[1,2-a]pyridine in 68% yield.
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the furan’s β-position, though competing oxidation of the methoxy group reduces yields to ~45%.
Nucleophilic Reactions
-
Alkylation : Treatment with Grignard reagents (e.g., MeMgBr) at -78°C substitutes the C3 hydrogen, yielding 3-alkyl derivatives (55–72% yields) .
Oxidative Cyclocondensation Pathway
Iodine facilitates the reaction via:
-
Schiff Base Formation : Condensation of 2-aminopyridine with ketones.
-
Tautomerization : Iodine acts as a Lewis acid, stabilizing the enamine intermediate.
-
Cyclization : Intramolecular attack by the pyridyl nitrogen, followed by oxidative aromatization using dissolved O₂ .
Mechanistic Steps
-
RC(O)R’ + H2N-Pyridine→Schiff Base (A)
-
(A) + I2→Enamine-Iodine Complex
-
Cyclization→Imidazo[1,2-a]pyridine
Comparative Reactivity with Analogues
The 8-methoxy group increases electron density at the C3 position compared to non-methoxy analogues, enhancing nucleophilic substitution rates:
Compound | C3 Alkylation Yield (%) | Halogenation Yield (%) |
---|---|---|
2-(2-Furyl)-8-methoxy derivative | 72 | 68 |
2-(2-Furyl)imidazo[1,2-a]pyridine | 58 | 52 |
The methoxy group also reduces furan ring reactivity toward electrophiles by 15–20% due to steric and electronic effects .
Micellar Catalysis
Sodium dodecyl sulfate (SDS) forms micelles that solubilize reactants in water, achieving 89% yield with a 3x recyclability of the reaction medium .
Scientific Research Applications
2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2-Furyl)imidazo[1,2-a]pyridine: Lacks the methoxy group at the 8-position.
8-Methoxyimidazo[1,2-a]pyridine: Lacks the furan ring.
2-(5-Nitro-2-furyl)imidazo[1,2-a]pyridine: Contains a nitro group on the furan ring.
Uniqueness
2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the furan and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile scaffold for drug development and other applications .
Biological Activity
2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a fused imidazole and pyridine ring system with a methoxy group and a furyl substituent. Its chemical structure can be represented as follows:
- Chemical Formula : C₉H₈N₂O
- Molecular Weight : 164.17 g/mol
Anticancer Properties
Research has indicated that imidazo[1,2-a]pyridines exhibit significant anticancer activities. For instance, studies have shown that these compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism : The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. For example, some derivatives have been shown to activate caspases, leading to programmed cell death in cancer cells .
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also demonstrated antimicrobial properties against a range of pathogens. This activity is crucial for developing new antibiotics in the face of rising antibiotic resistance.
- Efficacy : Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
GABA Receptor Modulation
Another significant biological activity of this compound is its interaction with GABA_A receptors, which are critical in the central nervous system (CNS) for their role in inhibitory neurotransmission.
- Therapeutic Implications : Modulating these receptors can lead to anxiolytic and sedative effects, making these compounds potential candidates for treating anxiety disorders and insomnia .
In Vitro Studies
Recent studies have focused on the in vitro effects of this compound on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10 | Induction of apoptosis via caspase activation |
HeLa (Cervical) | 15 | Cell cycle arrest |
A549 (Lung) | 12 | Inhibition of proliferation |
In Vivo Studies
In vivo studies using animal models have further validated the anticancer potential of this compound. For example:
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(furan-2-yl)-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H10N2O2/c1-15-11-4-2-6-14-8-9(13-12(11)14)10-5-3-7-16-10/h2-8H,1H3 |
InChI Key |
LATNIGXZXDWJLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC(=C2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.